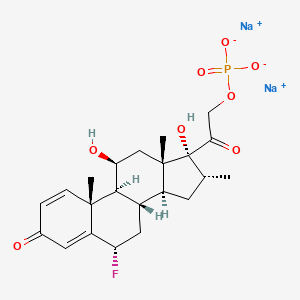

Paramethasone disodium phosphate

Description

Properties

CAS No. |

2145-14-4 |

|---|---|

Molecular Formula |

C22H28FNa2O8P |

Molecular Weight |

516.4 g/mol |

IUPAC Name |

disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-11-6-14-13-8-16(23)15-7-12(24)4-5-20(15,2)19(13)17(25)9-21(14,3)22(11,27)18(26)10-31-32(28,29)30;;/h4-5,7,11,13-14,16-17,19,25,27H,6,8-10H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t11-,13+,14+,16+,17+,19-,20+,21+,22+;;/m1../s1 |

InChI Key |

MHQJKNHAJIVSPW-ZDKQYMEBSA-L |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Phosphorylation Chemistry

Stereoselective Synthetic Pathways for Paramethasone (B1678425) Derivatives

The molecular architecture of paramethasone, like other corticosteroids, is characterized by a complex tetracyclic steroid nucleus with multiple chiral centers. The establishment of the correct stereochemistry at each of these centers is paramount to its biological activity. The synthesis of paramethasone derivatives, therefore, relies on highly stereoselective pathways.

Classical strategies in steroid synthesis often follow an "AB→ABC→ABCD" approach, where the A and B rings of the steroid are formed first, followed by the sequential construction of the C and D rings libretexts.org. A well-known strategy in the synthesis of steroid D-rings, which can be adapted for paramethasone precursors, was introduced by Torgov, providing a popular method for an AB→ABD→ABCD pathway libretexts.org.

Modern industrial syntheses often begin with readily available steroid precursors, such as diosgenin, which is extracted from plants of the Dioscorea genus researchgate.net. These precursors undergo a series of chemical transformations to build the specific functionalities of the target corticosteroid. The conversion of these raw materials involves numerous steps, where maintaining stereochemical integrity is a significant challenge researchgate.net.

To achieve high stereoselectivity and improve efficiency, biocatalysis and microbial transformation have emerged as powerful tools in steroid manufacturing. Microorganisms, particularly species of Mycobacterium, can introduce specific functional groups onto the steroid nucleus with high selectivity, a process that can be difficult to achieve through traditional chemical methods researchgate.netmdpi.com. These biotechnological approaches are often more environmentally friendly and cost-effective for large-scale production mdpi.comresearchgate.net.

Targeted Phosphorylation Reactions and Esterification Techniques at the C-21 Position to Yield Disodium (B8443419) Phosphate (B84403)

The conversion of paramethasone to its water-soluble derivative, paramethasone disodium phosphate, is a critical step to enable its formulation for certain pharmaceutical applications. This transformation involves a targeted phosphorylation and esterification reaction at the C-21 hydroxyl group.

A common process for preparing 21-phosphate esters of corticosteroids involves reacting a 21-diiodo steroidal derivative with a phosphate salt google.com. In this pathway, the 21-hydroxyl group of the parent steroid is first converted into a more reactive leaving group, such as iodine. This 21-diiodo intermediate is then reacted with an excess of dipotassium (B57713) or disodium phosphate in an inert solvent medium, such as dimethylformamide or acetone, often at reflux temperature google.com. This reaction displaces the iodo groups and forms the 21-phosphate ester. A patent describing this process for various corticosteroids lists paramethasone as one of the compounds that can be synthesized via this method google.com.

Following the formation of the 21-phosphate ester as a free acid, the final step is its conversion to the disodium salt. This is typically achieved by dissolving the product in a suitable solvent like methanol (B129727) and carefully adjusting the pH to approximately 10.5 with a sodium-containing base, such as a cold solution of sodium hydroxide (B78521) in methanol google.com. The addition of an anti-solvent, like diethyl ether, then precipitates the 21-phosphate as its disodium salt, which is highly soluble in water google.com.

Optimization of Crystallization and Drying Processes for Pharmaceutical-Grade Production (e.g., spray drying)

A patented process for obtaining solid 21-disodium phosphate pregnane (B1235032) derivatives, such as betamethasone (B1666872) and dexamethasone (B1670325) disodium phosphate, specifies spray drying as a preferred method google.com. This technique can be applied to this compound as well. The process involves creating a solution of the compound, preferably in water at a concentration of 2% to 30% w/w, and then atomizing this solution into a hot drying gas google.comresearchgate.net. The rapid evaporation of the solvent produces a dry powder with specific characteristics researchgate.net.

The optimization of spray-drying process variables is crucial to achieving the desired product quality. Key parameters that influence the final particle properties include the inlet and outlet temperatures, the solution feed rate, and the aspiration rate nih.govdoi.org. Studies on spray-drying corticosteroids have shown that these parameters significantly affect the particle size distribution, morphology, and moisture content, which in turn impact the aerodynamic performance of powders intended for inhalation nih.govdoi.org. For instance, higher inlet temperatures generally correlate with improved aerosolization performance nih.gov.

Alternative crystallization methods involve the use of solvent-antisolvent systems. For the closely related dexamethasone sodium phosphate, a process has been described where the compound is dissolved in an alcohol solvent, and then a separating agent (anti-solvent) like diethyl ether is added to induce crystallization google.comgoogle.com. The resulting crystals are then separated via centrifugation and dried under controlled temperature and pressure to achieve the final product with high purity google.comgoogle.com.

Table 1: Key Parameters in Spray Drying of Corticosteroids

Strategies for Impurity Profiling and Control in Synthetic Routes

The manufacturing process for any API must include a comprehensive strategy for the identification, characterization, and control of impurities. According to the International Conference on Harmonisation (ICH) guidelines, impurity profiling is a mandatory part of API production nih.gov. Impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product.

For synthetic steroids, the impurity profile can be complex due to the multi-step synthesis and the structural similarity between the API and potential byproducts nih.gov. A crucial task is the separation and quantification of these related substances. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose, though developing a method that can effectively separate structurally similar molecules, such as a steroid and its corresponding Δ1-unsaturated analogue, can be challenging nih.gov.

A key strategy for impurity control is to thoroughly understand the synthetic route to predict potential impurities. Once potential impurities are identified, reference standards must be synthesized or isolated to develop and validate analytical methods capable of detecting them at the required low levels nih.gov. These methods are then used for in-process control and final product release testing to ensure the API meets its quality specifications.

Analytical Detection and Quantification of Genotoxic Impurities

A special class of impurities, known as genotoxic impurities (GTIs), requires particular attention due to their potential to damage DNA and act as carcinogens even at trace levels semanticscholar.orgresearchgate.net. Regulatory agencies mandate strict control of GTIs in pharmaceutical ingredients sciencescholar.us. The control strategy often involves the "Threshold of Toxicological Concern" (TTC) concept, which sets a limit for acceptable intake of a genotoxic impurity, typically around 1.5 µg per day sciencescholar.us.

The first step in controlling GTIs is to analyze the synthetic pathway for any reagents or intermediates that have "structural alerts" for genotoxicity sciencescholar.us. If potentially genotoxic substances are used or could be formed, a risk assessment is performed. If the risk cannot be eliminated by modifying the synthesis, highly sensitive analytical methods must be developed to quantify the GTI in the final API taylorfrancis.com. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often required to achieve the necessary detection limits, which can be in the parts-per-million (ppm) or even parts-per-billion (ppb) range relative to the API sciencescholar.us.

Table 2: Examples of Structural Alerts for Genotoxicity Relevant to Chemical Synthesis

Green Chemistry Principles in this compound Manufacturing

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. Green chemistry focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances instituteofsustainabilitystudies.compfizer.com.

In steroid synthesis, green chemistry can be applied in several ways. One major area is the use of biocatalysis and microbial transformations, as mentioned earlier. These processes often occur in water under mild conditions, reducing the need for harsh reagents and organic solvents, and can significantly shorten synthetic routes mdpi.comresearchgate.net.

Other key principles include:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created instituteofsustainabilitystudies.com.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product instituteofsustainabilitystudies.com.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol, or supercritical fluids can drastically reduce environmental impact and improve worker safety instituteofsustainabilitystudies.com.

Catalysis: The use of catalytic reagents (especially heterogeneous catalysts) is superior to stoichiometric reagents, as they are used in small amounts and can often be recycled, reducing waste researchgate.netpfizer.com.

By incorporating these principles, the manufacturing process for this compound can be made more efficient, cost-effective, and environmentally sustainable. researchgate.net

Table of Mentioned Compounds

Molecular and Cellular Pharmacodynamics of Glucocorticoid Receptor Interaction

Glucocorticoid Receptor Binding Kinetics and Thermodynamics

Paramethasone (B1678425) is classified as a glucocorticoid receptor agonist. nih.govgenome.jp Upon entering the cell, it binds to the ligand-binding domain (LBD) of the GR, which is typically located in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones. nih.govuconn.edu This binding event is a critical determinant of the drug's potency.

While specific kinetic (association and dissociation rate constants) and thermodynamic (changes in Gibbs free energy, enthalpy, and entropy) data for the binding of paramethasone disodium (B8443419) phosphate (B84403) to the GR are not extensively detailed in publicly available literature, the principles of glucocorticoid-receptor interactions are well-established. The affinity of a glucocorticoid for the GR is a key factor in its biological activity. nih.gov Studies comparing various glucocorticoids have shown that structural modifications, such as fluorination and methylation, which are present in paramethasone, can significantly enhance binding affinity compared to endogenous cortisol. wikipedia.orgnih.gov Higher binding affinity generally correlates with increased potency and a longer duration of action. nih.govresearchgate.net The binding process is a high-affinity interaction, which stabilizes a transcriptionally active conformation of the receptor.

Ligand-Induced Glucocorticoid Receptor Conformational Dynamics and Dimerization

The binding of an agonist ligand like paramethasone to the GR's ligand-binding domain induces significant conformational changes in the receptor's structure. nih.govnih.gov This ligand-induced conformational shift is essential for the dissociation of the associated heat shock proteins and immunophilins, exposing nuclear localization signals on the GR. nih.govuconn.edu

A crucial consequence of this conformational change is the promotion of receptor dimerization. The GR LBD itself contains a dimerization interface. nih.govdrugbank.com Structural studies of the GR LBD bound to the synthetic glucocorticoid dexamethasone (B1670325) have revealed a novel dimer configuration involving the formation of an intermolecular beta-sheet, which is critical for GR-mediated transcriptional activation. nih.govdrugbank.com It is understood that paramethasone induces a similar dimerization process, allowing two receptor-ligand complexes to form a homodimer. nih.gov This dimerization is a prerequisite for the high-affinity binding of the receptor to palindromic glucocorticoid response elements (GREs) in the DNA and is considered a hallmark of the classical genomic signaling pathway. nih.govmdpi.com

Intracellular Trafficking and Nuclear Translocation of the Receptor-Ligand Complex

In its inactive, unbound state, the GR resides predominantly in the cytoplasm as part of a large multiprotein complex. nih.govuconn.edu Upon binding to paramethasone and undergoing subsequent conformational changes and dimerization, the GR complex is primed for active transport into the nucleus. This process, known as nuclear translocation, is a critical step for the receptor to access its genomic targets. nih.govnih.gov

The translocation machinery involves the recognition of nuclear localization signals (NLS) on the GR by importin proteins. uconn.edu The activated GR dimer complex moves through the nuclear pore complex into the nucleus. thermofisher.com This process is rapid and essential for the genomic actions of glucocorticoids. nih.govresearchgate.net Once inside the nucleus, the paramethasone-GR complex can interact with DNA and other nuclear proteins to regulate gene expression. drugbank.comnih.gov The efficiency and extent of nuclear translocation can be a key determinant of cellular responsiveness to glucocorticoids. nih.gov

Transcriptional Regulation Mechanisms via Glucocorticoid Response Elements (GREs)

The primary mechanism through which paramethasone exerts its effects is by modulating gene transcription. drugbank.complos.org Once in the nucleus, the paramethasone-GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the regulatory regions of target genes. nih.govnih.gov This interaction can either enhance (transactivation) or suppress (transrepression) the rate of transcription. nih.govresearchgate.net

The GR-GRE complex recruits a variety of co-regulatory proteins, including co-activators (like histone acetyltransferases) for transactivation or co-repressors (like histone deacetylases) for transrepression. mdpi.comthermofisher.com This assembly of a larger transcriptional regulatory complex at the gene promoter or enhancer region ultimately influences the activity of RNA polymerase II and, consequently, gene expression. nih.gov

The binding of the paramethasone-GR complex to GREs leads to a broad alteration in the expression profile of a cell. Many genes that are upregulated by glucocorticoids play roles in anti-inflammatory processes and metabolic regulation.

Table 1: Representative Genes Upregulated by Glucocorticoids via GREs

| Gene Name | Protein Product | Function | Citation |

|---|---|---|---|

| GILZ | Glucocorticoid-Induced Leucine Zipper | Anti-inflammatory protein, inhibits MAPK and NF-κB pathways | nih.gov |

| FKBP5 | FK506 Binding Protein 5 | Chaperone protein involved in the GR heterocomplex, part of a negative feedback loop | nih.gov |

| MKP-1 | Mitogen-activated protein kinase phosphatase-1 | Dephosphorylates and inactivates MAP kinases, downregulating inflammatory signaling | nih.gov |

This table represents a general profile for glucocorticoids; specific gene expression can be cell-type dependent.

A major component of the anti-inflammatory effect of paramethasone is its ability to repress the transcription of pro-inflammatory genes. drugbank.comnih.gov This transrepression can occur through several mechanisms. One key mechanism involves the GR monomer or dimer physically interacting with and inhibiting the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical drivers of inflammatory gene expression. nih.govnih.gov This "tethering" mechanism prevents these pro-inflammatory factors from effectively activating their target genes. nih.govresearchgate.net

Paramethasone, through GR activation, effectively suppresses the production of a wide range of inflammatory cytokines and chemokines. drugbank.comnih.govnih.gov

Table 2: Pro-Inflammatory Cytokines Transcriptionally Repressed by Paramethasone

| Cytokine | Primary Pro-Inflammatory Function | Citation |

|---|---|---|

| Interleukin-1 (IL-1) | Induces fever, activates lymphocytes, promotes inflammation | drugbank.comnih.gov |

| Interleukin-2 (IL-2) | Promotes proliferation of T-cells | drugbank.comnih.gov |

| Interleukin-3 (IL-3) | Stimulates hematopoietic stem cells | drugbank.com |

| Interleukin-4 (IL-4) | Promotes B-cell and T-cell proliferation, development of Th2 cells | drugbank.com |

| Interleukin-5 (IL-5) | Stimulates B-cell growth, increases eosinophil production | drugbank.com |

| Interleukin-6 (IL-6) | Induces fever and acute phase protein production | drugbank.comnih.gov |

| Interleukin-8 (IL-8) | Chemoattractant for neutrophils and other immune cells | drugbank.comnih.gov |

Non-Genomic Glucocorticoid Actions and Rapid Cellular Signaling Cascades

In addition to the well-established genomic mechanisms that involve changes in gene expression, glucocorticoids, including by inference paramethasone, can also elicit rapid, non-genomic effects. nih.govnih.gov These actions are too swift to be explained by transcription and translation and are often initiated by a subpopulation of GR located at the plasma membrane or within the cytoplasm. nih.gov

Molecular Cross-Talk with Other Nuclear Receptors and Transcription Factor Pathways (e.g., NF-κB, AP-1)

The anti-inflammatory effects of paramethasone disodium phosphate are significantly mediated through its interaction with key transcription factor pathways, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This molecular cross-talk is a cornerstone of glucocorticoid-mediated immunosuppression.

Nuclear Factor-kappa B (NF-κB) Pathway:

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. researchgate.net

Glucocorticoids, and by extension paramethasone, interfere with this pathway through several mechanisms:

Direct Protein-Protein Interaction: The activated glucocorticoid receptor can directly bind to the p65 subunit of NF-κB. nih.gov This interaction prevents NF-κB from binding to its DNA response elements, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov This mechanism of transrepression is a key feature of glucocorticoid action. nih.gov

Induction of IκBα Synthesis: Glucocorticoids can upregulate the expression of the gene encoding IκBα. researchgate.net An increased level of IκBα enhances the sequestration of NF-κB in the cytoplasm, thereby reducing its nuclear availability and transcriptional activity. researchgate.net

Competition for Coactivators: Both the glucocorticoid receptor and NF-κB require common coactivator proteins, such as CREB-binding protein (CBP) and p300, to initiate transcription. By competing for these limited coactivators, the activated glucocorticoid receptor can effectively reduce the transcriptional output of the NF-κB pathway.

Activator Protein-1 (AP-1) Pathway:

AP-1 is another critical transcription factor involved in cellular proliferation, differentiation, and the inflammatory response. frontiersin.org It is typically a heterodimer of proteins from the Jun and Fos families. frontiersin.org Similar to NF-κB, glucocorticoids can repress the activity of AP-1.

The primary mechanism of this repression involves the activated glucocorticoid receptor interacting with the components of the AP-1 complex, such as c-Jun and c-Fos. nih.gov This protein-protein interaction does not prevent AP-1 from binding to its DNA target sites but rather inhibits its ability to activate transcription. nih.gov Studies have shown that glucocorticoids can antagonize phorbol (B1677699) ester-induced AP-1 activity without displacing AP-1 from its DNA binding site in vivo, suggesting a mechanism that interferes with the transcriptional machinery following DNA binding. nih.gov

| Transcription Factor Pathway | Mechanism of Glucocorticoid-Mediated Inhibition | Key Molecular Interactions |

| NF-κB | Direct binding and inhibition, induction of IκBα, competition for coactivators. researchgate.netnih.gov | GR-p65 interaction, increased IκBα levels, competition for CBP/p300. researchgate.netnih.gov |

| AP-1 | Direct interaction with AP-1 components, inhibiting transcriptional activation. nih.gov | GR-c-Jun/c-Fos interaction. nih.gov |

Epigenetic Modulations and Chromatin Remodeling Effects

The influence of this compound on gene expression extends to the epigenetic level, involving modifications to DNA and histone proteins that alter chromatin structure and accessibility. These changes can lead to long-lasting alterations in gene transcription.

Epigenetic Modifications:

Epigenetic mechanisms, such as DNA methylation and histone modifications (e.g., acetylation, methylation), play a crucial role in regulating gene expression. researchgate.net Glucocorticoid exposure has been associated with changes in the epigenetic landscape. frontiersin.org For instance, systemic steroid use has been linked to differential DNA methylation at numerous CpG sites throughout the genome. frontiersin.org These epigenetic changes can influence the expression of the glucocorticoid receptor itself, as well as its target genes. nih.gov Research has indicated that traumatic events can induce DNA methylation changes in the promoters of the human glucocorticoid receptor (hGR), which are associated with altered hGR expression. nih.gov

Chromatin Remodeling:

The packaging of DNA into chromatin presents a barrier to transcription. The activated glucocorticoid receptor recruits chromatin-remodeling complexes to target gene promoters, which can alter nucleosome positioning and histone-DNA interactions. nih.gov ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex, are recruited by the glucocorticoid receptor to specific DNA binding sites. nih.gov These complexes utilize the energy from ATP hydrolysis to reposition or eject nucleosomes, thereby exposing the DNA to the transcriptional machinery and facilitating gene activation or repression. nih.gov Histone modifications are also a key aspect of chromatin remodeling. The glucocorticoid receptor can recruit histone acetyltransferases (HATs) or histone deacetylases (HDACs), which add or remove acetyl groups from histone tails, respectively. Histone acetylation generally leads to a more open chromatin structure and transcriptional activation, while deacetylation is associated with a more condensed chromatin and transcriptional repression.

| Epigenetic Mechanism | Effect of Glucocorticoids | Consequence for Gene Expression |

| DNA Methylation | Altered methylation patterns at specific CpG sites. frontiersin.org | Can lead to long-term changes in the expression of the glucocorticoid receptor and its target genes. frontiersin.orgnih.gov |

| Histone Modification | Recruitment of histone acetyltransferases (HATs) and histone deacetylases (HDACs). | Acetylation generally activates transcription, while deacetylation represses transcription. |

| Chromatin Remodeling | Recruitment of ATP-dependent chromatin remodeling complexes (e.g., SWI/SNF). nih.gov | Alters nucleosome positioning to make DNA more or less accessible for transcription. nih.gov |

Mechanistic Pharmacokinetics and Biotransformation Pathways

Molecular Mechanisms of Cellular Absorption and Transporter Involvement

Paramethasone (B1678425) disodium (B8443419) phosphate (B84403), being a water-soluble phosphate ester, is primarily designed to enhance delivery and bioavailability. The initial step in its absorption, particularly after oral administration, involves its behavior as a prodrug. The phosphate ester is readily hydrolyzed by intestinal alkaline phosphatases to yield the active, more lipophilic compound, paramethasone. nih.gov This enzymatic conversion is crucial, as the polarity of the phosphate derivative would otherwise limit its passive diffusion across the gastrointestinal membrane. nih.gov

Once the active paramethasone is liberated, its cellular uptake is thought to occur primarily through passive diffusion across cell membranes, a process driven by its lipophilicity. plos.org Steroid hormones can rapidly accumulate within cells, with uptake kinetics varying based on the specific steroid's structure and lipophilicity. plos.org

Beyond passive diffusion, the absorption and cellular concentration of corticosteroids can be modulated by various transporter proteins. As an anionic compound, the intact paramethasone disodium phosphate molecule may be a substrate for organic anion transporters (OATs), which are involved in the transport of many anionic drugs. nih.govnih.gov Conversely, once converted to paramethasone, it may become a substrate for efflux transporters such as P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. These transporters actively pump substrates out of cells, thereby influencing the net intracellular concentration of the drug.

Distribution Dynamics at the Subcellular and Tissue Level, Including Plasma Protein Binding

Following absorption into the systemic circulation, the distribution of paramethasone is governed by its binding to plasma proteins and its partitioning into various tissues. msdmanuals.com A significant portion of paramethasone in the bloodstream is reversibly bound to plasma proteins. The unbound, or free, fraction is what is available to diffuse into tissues and exert its pharmacological effects. msdmanuals.com For paramethasone, the extent of plasma protein binding has been reported to be approximately 80%. nih.gov

Table 1: Plasma Protein Binding of Paramethasone

| Compound | Plasma Protein Binding (%) | Source |

|---|---|---|

| Paramethasone | 80 | nih.gov |

This table is interactive. Click on the headers to sort.

The distribution into tissues is dependent on factors like blood flow, tissue mass, and the physicochemical properties of the drug. msdmanuals.com As a glucocorticoid, paramethasone distributes to target tissues where it exerts its effects. At the subcellular level, the distribution is dictated by its mechanism of action. Paramethasone binds to specific intracellular glucocorticoid receptors in the cytoplasm of target cells. nih.gov This newly formed hormone-receptor complex then translocates into the cell nucleus. nih.gov Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which in turn modulates the transcription of target genes. nih.gov This nuclear localization is a key feature of its subcellular distribution.

Hepatic Biotransformation Pathways and Involved Enzyme Systems (e.g., CYP3A4-mediated metabolism)

Paramethasone, like other corticosteroids, is primarily metabolized in the liver to facilitate its excretion. nih.govoncohemakey.com This biotransformation occurs through a series of enzymatic reactions designed to increase the water solubility of the compound.

The metabolic pathways for synthetic glucocorticoids typically involve reduction, oxidation, and hydroxylation reactions. oncohemakey.com A key enzyme system involved in the metabolism of many steroids is the cytochrome P450 (CYP) family, located primarily in the endoplasmic reticulum of hepatocytes. drugbank.com Specifically, CYP3A4 is a major enzyme responsible for the metabolism of numerous glucocorticoids. drugbank.com While direct studies on paramethasone are limited, it is listed as a substrate of CYP3A4, and it is anticipated to undergo CYP3A4-mediated hydroxylation, similar to other glucocorticoids like dexamethasone (B1670325). drugbank.com

Another critical enzyme system is the 11β-hydroxysteroid dehydrogenase (11β-HSD) family, which interconverts active 11β-hydroxyl glucocorticoids and their inactive 11-keto metabolites. nih.govnih.gov The 11β-hydroxyl group is essential for the anti-inflammatory activity of glucocorticoids. nih.gov Studies on other fluorinated synthetic steroids have shown that they are substrates for 11β-HSD, suggesting this enzyme also plays a role in the activation and inactivation of paramethasone in various tissues, including the liver and kidneys. nih.gov

Table 2: Key Enzyme Systems in Paramethasone Biotransformation

| Enzyme System | Primary Function | Location |

|---|---|---|

| Alkaline Phosphatases | Hydrolysis of phosphate ester (Prodrug activation) | Intestine, other tissues |

| Cytochrome P450 3A4 (CYP3A4) | Hydroxylation | Liver |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconversion between active and inactive forms | Liver, Kidney, Adipose Tissue |

This table is interactive. Click on the headers to sort.

Identification and Characterization of Metabolites and Conjugation Reactions

The biotransformation of paramethasone results in the formation of various metabolites. The primary phase I metabolic reactions are expected to produce hydroxylated derivatives of paramethasone. Following these initial modifications, the metabolites undergo phase II conjugation reactions. oncohemakey.com

These conjugation reactions, which include glucuronidation and sulfation, attach highly polar molecules to the steroid metabolite. oncohemakey.com This process significantly increases their water solubility, which is a prerequisite for efficient renal excretion. The resulting conjugated metabolites are pharmacologically inactive and are readily eliminated from the body. While the general pathways of glucocorticoid metabolism are well-established, specific studies identifying and characterizing the full range of paramethasone metabolites are not extensively available in public literature.

Molecular Mechanisms of Excretion Pathways (e.g., renal transport, biliary excretion)

The water-soluble metabolites of paramethasone, primarily formed in the liver, are excreted from the body through both renal and biliary pathways. nih.gov Renal excretion is the principal route for the elimination of the conjugated metabolites. These polar compounds are filtered at the glomerulus and may also be actively secreted into the renal tubules by transporters.

Given that the parent prodrug is a phosphate ester, any unhydrolyzed this compound would be a candidate for active renal secretion via organic anion transporters (OATs), which are crucial for the elimination of a wide range of anionic drugs. nih.gov Some metabolites may also be excreted into the bile and subsequently eliminated in the feces. nih.gov

Stereoselective Pharmacokinetic Processes and Their Impact

Synthetic corticosteroids like paramethasone are manufactured as specific stereoisomers to ensure interaction with the highly stereospecific glucocorticoid receptor. nih.govresearchgate.net The chemical structure of paramethasone, including the orientation of its various substituent groups, is precise. nih.gov

Enzymatic processes, including metabolism by CYP450 enzymes and 11β-HSD, are inherently stereoselective. nih.gov These enzymes recognize and metabolize specific stereoisomers of their substrates. For instance, the reduction and oxidation at the 11-position by 11β-HSD isoforms are highly stereospecific. nih.govnih.gov Although paramethasone is administered as a single isomer, its metabolism will proceed via stereoselective pathways, leading to the formation of specific metabolic products. There is a lack of specific research in the public domain focusing on the stereoselective pharmacokinetic processes of paramethasone itself, as studies often focus on the disposition of the intended active isomer rather than comparing it to other stereoisomers.

Preclinical Research Models for Mechanistic Elucidation

In Vitro Cellular Assays for Receptor Activation and Functional Responses

The initial step in understanding the action of paramethasone (B1678425) is to characterize its interaction with the glucocorticoid receptor (GR). In vitro cellular assays are fundamental in this regard, providing quantitative data on receptor binding and subsequent functional responses.

Receptor Binding Assays: Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. mdpi.com These assays typically involve incubating a fixed concentration of a radiolabeled glucocorticoid with cellular homogenates or purified receptors in the presence of varying concentrations of an unlabeled competitor, such as paramethasone. mdpi.com The ability of paramethasone to displace the radioligand provides a measure of its binding affinity, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). mdpi.comdrugbank.com A lower Ki or IC50 value indicates a higher binding affinity. drugbank.com

Functional Cellular Assays: Beyond simple binding, functional assays are crucial to assess the cellular consequences of receptor activation. These assays measure a range of physiological responses, including:

Inhibition of Cytokine Production: Glucocorticoids are potent inhibitors of pro-inflammatory cytokine production. nih.gov Cellular models, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell lines stimulated with lipopolysaccharide (LPS), are used to quantify the inhibitory effect of paramethasone on the release of cytokines like TNF-α, IL-1β, and IL-6. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is widely used to measure the concentration of specific proteins, such as cytokines, in cell culture supernatants, providing a quantitative measure of the anti-inflammatory effect of the compound.

Calcium Influx Assays: Some cellular responses to glucocorticoids can involve changes in intracellular calcium concentrations. uni-konstanz.de Fluorescent calcium indicators can be used to monitor these changes in real-time upon exposure to paramethasone. uni-konstanz.de

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Relative Binding Affinity (RBA)¹ |

|---|---|

| Dexamethasone (B1670325) | 100 |

| Betamethasone (B1666872) | 80 |

| Paramethasone | 70 |

| Triamcinolone (B434) Acetonide | 125 |

| Hydrocortisone (B1673445) | 10 |

| Cortisone (B1669442) | <1 |

¹Relative binding affinity compared to dexamethasone (set at 100). Data is illustrative and compiled from various sources for comparative purposes.

Gene Reporter Systems for Quantitative Analysis of Glucocorticoid Activity

Gene reporter systems offer a powerful and high-throughput method to quantify the transcriptional activity of the glucocorticoid receptor upon ligand binding. These systems are genetically engineered to produce a readily measurable signal, such as light or color, in response to GR activation.

The most common type of reporter system utilizes a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.govnih.gov When a glucocorticoid like paramethasone binds to the GR, the activated receptor-ligand complex translocates to the nucleus and binds to the GRE, driving the expression of the reporter gene. nih.govnih.gov The resulting signal intensity is directly proportional to the level of GR activation.

These assays are invaluable for:

Determining Potency: By testing a range of paramethasone concentrations, a dose-response curve can be generated to determine its EC50 value (the concentration that produces 50% of the maximal response).

Screening for Agonists and Antagonists: Reporter assays can be used to screen large libraries of compounds to identify novel GR agonists or antagonists.

Investigating Mechanisms of Action: By modifying the reporter construct or the cellular environment, these assays can be used to dissect the specific molecular pathways involved in GR-mediated gene regulation.

Table 2: Responsiveness of a GRE-Luciferase Reporter Cell Line to Various Steroids

| Steroid (100 nM) | Fold Induction of Luciferase Activity |

|---|---|

| Dexamethasone | 15.2 ± 1.8 |

| Paramethasone | 12.5 ± 1.5 |

| Budesonide | 18.1 ± 2.1 |

| Hydrocortisone | 5.5 ± 0.7 |

| Aldosterone | 1.2 ± 0.2 |

| Progesterone | 1.1 ± 0.1 |

Data is illustrative and based on typical results from GRE-luciferase reporter assays.

Ex Vivo Tissue Culture Models for Investigating Cellular and Molecular Responses

Ex vivo tissue culture models bridge the gap between in vitro cell culture and in vivo animal studies. These models utilize fresh tissue explants cultured outside the body, preserving the complex three-dimensional architecture and cellular interactions of the native tissue. researchgate.netnih.gov This allows for the investigation of drug effects in a more physiologically relevant context.

For paramethasone, ex vivo models are particularly useful for studying its effects on inflammatory processes in specific tissues:

Synovial Explants: To investigate the effects on rheumatoid arthritis, synovial tissue from patients or animal models can be cultured ex vivo. nih.gov The addition of paramethasone to the culture medium allows for the analysis of its impact on inflammatory cell infiltration, cytokine production, and cartilage degradation within the joint tissue. nih.gov

Lung Tissue Slices: To model respiratory inflammatory diseases like asthma or chronic obstructive pulmonary disease (COPD), precision-cut lung slices can be used. nih.govdrugbank.com These slices can be stimulated with inflammatory agents, and the ability of paramethasone to suppress the inflammatory response can be assessed by measuring various molecular markers. nih.govdrugbank.com

Skin Biopsies: For dermatological applications, skin explants can be used to study the anti-inflammatory and immunosuppressive effects of topically applied paramethasone. nih.govresearchgate.net

These models allow for the detailed analysis of cellular and molecular changes, such as alterations in gene expression, protein phosphorylation, and cell morphology, in a setting that closely mimics the in vivo environment.

Animal Models for Studying Molecular Pathophysiological Processes

Animal models are indispensable for understanding the integrated physiological and pathological responses to a drug in vivo. For a potent anti-inflammatory agent like paramethasone, various animal models of inflammation are employed to elucidate its therapeutic mechanisms.

Carrageenan-Induced Paw Edema: This is an acute model of inflammation where an irritant (carrageenan) is injected into the paw of a rodent, causing localized swelling. The ability of paramethasone to reduce this edema is a measure of its anti-inflammatory activity.

Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis, where an autoimmune response is induced by immunization with collagen. oup.com This model allows for the study of how paramethasone affects joint inflammation, cartilage and bone erosion, and the underlying immune responses. oup.com

Adjuvant-Induced Arthritis (AIA): This is another chronic inflammatory arthritis model in rodents that shares many pathological features with human rheumatoid arthritis. nih.gov

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: Injection of LPS, a component of bacterial cell walls, induces a systemic inflammatory response. This model is used to study the effects of paramethasone on the systemic release of inflammatory mediators and organ damage.

These animal models allow researchers to investigate the effects of paramethasone on complex physiological processes that cannot be replicated in vitro, such as leukocyte trafficking, vascular permeability, and the interplay between different organ systems. nih.gov

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Mechanistic Studies

Omics technologies provide a global, unbiased view of the molecular changes occurring within a biological system in response to a drug. nih.govtum.de These powerful approaches have been instrumental in uncovering the broad spectrum of molecular events modulated by glucocorticoids like paramethasone.

Transcriptomics: This involves the large-scale analysis of gene expression using techniques like DNA microarrays and RNA sequencing. Transcriptomic studies have revealed that glucocorticoids regulate the expression of hundreds of genes, both by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes. nih.gov

Proteomics: This is the comprehensive study of the proteome—the complete set of proteins expressed by an organism or cell. Proteomic analyses can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with paramethasone, providing insights into the downstream effects of GR signaling. nih.gov

Metabolomics: This involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. Metabolomic studies can reveal how paramethasone alters metabolic pathways, which is crucial for understanding both its therapeutic effects and potential side effects. nih.gov

The integration of these omics platforms provides a systems-level understanding of the mechanism of action of paramethasone, from the initial receptor binding event to the global changes in gene expression, protein function, and metabolic state that ultimately mediate its physiological effects.

Structure Activity Relationships Sar and Computational Modeling

Correlation of Paramethasone (B1678425) Disodium (B8443419) Phosphate (B84403) Structural Features with Glucocorticoid Receptor Affinity and Efficacy

The binding of Paramethasone disodium phosphate to the glucocorticoid receptor is the initial and critical step in its mechanism of action. drugbank.com This interaction is a highly specific, non-covalent association governed by a multitude of structural features on both the ligand and the receptor. The glucocorticoid receptor, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that modulates the expression of a vast array of genes. nih.govmdpi.comoup.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene transcription. drugbank.comnih.gov

Key structural modifications of the cortisol scaffold are responsible for the enhanced glucocorticoid activity of Paramethasone. The introduction of a fluoro-group at the 6α-position and a methyl group at the 16α-position significantly potentiates its anti-inflammatory effects while minimizing mineralocorticoid activity. wikipedia.org The phosphate ester at the 21-position enhances the water solubility of the compound, a feature that is particularly advantageous for parenteral formulations. While this phosphate group is typically cleaved in vivo to yield the active form, Paramethasone, its presence influences the pharmacokinetic profile of the drug.

The affinity of a glucocorticoid for the GR is a key determinant of its potency. nih.gov While specific binding affinity data for this compound is not extensively reported, the relative binding affinities of various corticosteroids provide valuable insights. Generally, modifications that increase the planarity of the A-ring and the electronic interactions with key amino acid residues in the ligand-binding domain (LBD) of the GR enhance affinity. acs.org

Table 1: Relative Binding Affinity of Selected Glucocorticoids to the Glucocorticoid Receptor

| Glucocorticoid | Relative Binding Affinity (Dexamethasone = 100) |

| Dexamethasone (B1670325) | 100 |

| Budesonide | 935 |

| Fluticasone Propionate | 1775 |

| Triamcinolone (B434) Acetonide | ~100-200 |

| Hydrocortisone (B1673445) | ~10-20 |

This table presents generalized relative binding affinity data from various sources to illustrate the range of potencies among different glucocorticoids. Specific values can vary depending on the experimental conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational tool to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govyoutube.com By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent and selective drugs. youtube.com

Predictive QSAR models can be used in virtual screening to identify potential new glucocorticoid receptor agonists from large chemical databases, accelerating the initial stages of drug discovery. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. youtube.com This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While specific molecular docking studies on this compound are scarce, numerous studies have investigated the binding of other glucocorticoids, such as dexamethasone and triamcinolone acetonide, to the GR ligand-binding domain. acs.orgnih.gov These studies reveal a highly conserved binding pocket with key amino acid residues that form hydrogen bonds with the C3-keto group and the C11- and C21-hydroxyl groups of the steroid. The hydrophobic core of the steroid nucleus fits snugly into a hydrophobic cavity within the LBD.

Molecular dynamics (MD) simulations take these static docking poses and simulate the dynamic behavior of the ligand-receptor complex over time. nih.govnih.govelsevierpure.com MD simulations can reveal how the binding of a ligand like Paramethasone induces conformational changes in the receptor, which are crucial for its activation and subsequent interaction with co-regulator proteins. acs.org These simulations have shown that the flexibility of certain regions of the GR, such as the activation function 2 (AF-2) helix, is modulated by ligand binding. acs.org

Principles of De Novo Ligand Design Based on the Paramethasone Scaffold

De novo ligand design is a computational approach that aims to design novel molecules that fit a specific receptor binding site. drugfuture.com The Paramethasone scaffold, with its well-defined structure-activity relationships, provides an excellent starting point for such endeavors.

The core principle of de novo design based on the Paramethasone scaffold would involve retaining the essential structural features required for glucocorticoid activity, such as the steroid backbone and key functional groups, while exploring novel substitutions at various positions. The goal is to design new compounds with improved properties, such as enhanced selectivity for the GR over other steroid receptors or a more favorable pharmacokinetic profile.

Computational algorithms can be used to "grow" new molecules within the GR binding pocket, starting from a fragment of the Paramethasone structure or by connecting new chemical moieties to the existing scaffold. These newly designed molecules can then be evaluated for their predicted binding affinity and other properties using QSAR models and docking simulations before being synthesized and tested experimentally.

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional shape, or conformation, of Paramethasone is critical for its biological activity. nih.gov The steroid nucleus is a relatively rigid structure, but the side chains, particularly at the C17 position, have conformational flexibility. The specific spatial arrangement of the atoms, known as stereochemistry, plays a pivotal role in the interaction with the chiral environment of the GR binding pocket.

The 16α-methyl group in Paramethasone is a key stereochemical feature. Its orientation is crucial for enhancing anti-inflammatory potency and reducing mineralocorticoid side effects. Studies on related glucocorticoids have shown that even subtle changes in the stereochemistry of substituents can have a profound impact on receptor binding and efficacy. nih.gov For example, the stereochemistry of the hydroxyl groups at C11 and C17 is essential for forming critical hydrogen bonds with the receptor.

Conformational analysis, using computational methods like molecular mechanics and quantum mechanics, can be used to determine the preferred low-energy conformations of Paramethasone. Understanding these preferred shapes helps to explain why certain structural features are essential for its potent glucocorticoid activity.

Advanced Analytical and Bioanalytical Methodologies for Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Impurity Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the metabolite and impurity analysis of paramethasone (B1678425) disodium (B8443419) phosphate (B84403). Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide exceptional mass accuracy, typically below 5 ppm, which is critical for assigning correct elemental compositions to unknown molecules.

For metabolite profiling, in vitro systems such as human liver microsomes or hepatocytes are commonly used to generate metabolites. nih.gov HRMS analysis of incubation samples allows for the detection and structural elucidation of metabolic products. nih.gov Based on the known metabolic pathways of other fentanyl analogues, expected transformations for fluorinated corticosteroids like paramethasone would include N-dealkylation and various hydroxylations. nih.gov A generic full-scan HRMS data acquisition approach, followed by post-acquisition data mining, is a powerful strategy for detecting predicted and unpredicted sample components. nih.gov This workflow is crucial for correctly identifying metabolites and avoiding mischaracterization, such as the incorrect identification of "metabonates" or false metabolites. nih.govnih.gov The high mass accuracy of HRMS is critical in these assignments. nih.gov

In the context of impurity identification, HRMS is indispensable for characterizing unknown impurities that may arise during synthesis or degradation. Regulatory guidelines often require the identification of impurities present at levels of 0.1% or higher. acs.org Modern LC-MS systems with HRMS capabilities are adept at detecting, quantifying, and structurally analyzing both known and unknown impurities, ensuring the quality and safety of the active pharmaceutical ingredient. wikipedia.org

Table 1: Common Metabolites and Impurities Identified by HRMS for Corticosteroids

| Analyte Type | Common Modifications | Typical Analytical Approach |

| Metabolites | Hydroxylation, N-dealkylation, N-oxidation, Dihydrodiol formation | LC-QTOF-MS with data-dependent MS/MS nih.gov |

| Hydroxymethoxy formation | In vitro incubation followed by HRMS analysis nih.gov | |

| Impurities | Synthesis by-products, Degradants | High-resolution LC-MS/MS wikipedia.org |

| Residual solvents, Inorganic materials | Gas Chromatography-MS, ICP-MS acs.orgwikipedia.org |

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS, Chiral HPLC) for Purity and Isomer Analysis

Advanced chromatographic techniques are fundamental for assessing the purity and isomeric composition of paramethasone disodium phosphate. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in speed, resolution, and sensitivity over conventional HPLC. ucl.ac.uk A UPLC-MS/MS method for this compound would involve optimizing the mobile phase, column type (typically a C18 column), and mass spectrometry parameters in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. ucl.ac.uk Method validation according to regulatory guidelines would assess parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ). ucl.ac.ukbiorxiv.org For instance, a validated HPLC method for the related compound dexamethasone (B1670325) phosphate disodium demonstrated linearity in ranges suitable for both content assays (10-50 µg/mL) and dissolution tests (0.25-10 µg/mL). biorxiv.org

The paramethasone molecule contains multiple chiral centers, making the analysis of its stereoisomeric purity critical. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary technique for separating and quantifying enantiomers and diastereomers. nih.gov The development of a chiral method involves screening various chiral stationary phases (CSPs), such as those based on crown ethers or cyclodextrins, and optimizing the mobile phase composition. nih.govyoutube.com For example, the separation of amine-containing enantiomers can be achieved on a Crownpak CR(+) column using an acidic mobile phase (e.g., perchloric acid solution) to form the necessary ammonium (B1175870) ions for chiral recognition. nih.gov Ensuring chiral purity is paramount, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. youtube.com

Table 2: Typical Validation Parameters for a UPLC-MS/MS Purity Assay

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.99 | ucl.ac.uk |

| Intra-day & Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | ucl.ac.uk |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | ucl.ac.uk |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; quantifiable with acceptable precision and accuracy | ucl.ac.uk |

| Analyte Recovery | Consistent, precise, and reproducible | ucl.ac.uk |

Spectroscopic Characterization Techniques (e.g., NMR, IR, Circular Dichroism) for Structural and Conformational Elucidation

A combination of spectroscopic techniques is required for the unambiguous structural and conformational elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural determination.

¹H-NMR provides information on the number and environment of protons, with characteristic signals for corticosteroids often appearing in the 5.96 - 6.40 ppm region. researchgate.net

¹³C-NMR and DEPT experiments help identify all carbon atoms in the molecule. nih.gov

¹⁹F-NMR is particularly valuable for fluorinated corticosteroids like paramethasone, as the fluorine signal provides a highly specific probe in a spectral region free from other signals. researchgate.net

³¹P-NMR is essential for characterizing the disodium phosphate group, confirming its presence and chemical environment. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for a related steroid phosphate, dexamethasone disodium phosphate, shows characteristic absorptions for its key functional groups, which would be similar for this compound. mdpi.com These include vibrations for C=O (carbonyl), P-O (phosphate), O-H (hydroxyl), and C-F (carbon-fluorine) bonds.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for studying the conformation of chiral molecules in solution. scielo.br It can be used to investigate the conformational stability of the steroid backbone and how it might be influenced by the bulky, charged disodium phosphate group and by changes in the solution environment, such as salt concentration or temperature. scielo.br

Table 3: Key Spectroscopic Data for Characterization of a Steroid Phosphate

| Technique | Information Provided | Key Functional Groups/Regions | Reference |

| ¹H-NMR | Proton framework, stereochemistry | Olefinic protons, steroid ring protons | researchgate.net |

| ¹⁹F-NMR | Confirmation of fluorine presence and location | Fluorine atom on the steroid skeleton | researchgate.net |

| ³¹P-NMR | Confirmation of phosphate group | Phosphate ester moiety | nih.gov |

| IR Spectroscopy | Presence of functional groups | C=O, O-H, C-F, P-O | mdpi.com |

| Circular Dichroism | Conformational analysis, stereochemistry | Chiral centers and overall molecular shape | scielo.br |

Immunoassays and Biosensors for Mechanistic Pathway Analysis

Beyond simple receptor binding, understanding the downstream consequences of glucocorticoid receptor (GR) activation is crucial for mechanistic studies. Immunoassays and biosensors provide powerful tools for this purpose.

Immunoassays in this context often take the form of cell-based reporter assays. These assays utilize engineered cell lines, such as HEK293, that contain a GR-responsive element (GRE) linked to a reporter gene, like luciferase or green fluorescent protein (GFP). nih.gov When a GR agonist like paramethasone is added, it binds to the intracellular GR, the complex translocates to the nucleus, binds to the GRE, and drives expression of the reporter protein. nih.gov The resulting light or fluorescence signal provides a quantitative measure of the transcriptional activity of the GR pathway. Such assays can be used to screen for GR effectors, distinguish between agonists and antagonists, and quantify the total biological glucocorticoid activity in a sample. acs.org

Biosensors , particularly electrochemical biosensors, offer another innovative approach for detecting corticosteroids and analyzing their effects. mdpi.com These devices consist of a biological recognition element (e.g., an antibody, aptamer, or even the receptor itself) immobilized on a transducer surface. biorxiv.org Binding of the target analyte, such as a corticosteroid, generates a measurable electrical signal (e.g., a change in current, potential, or impedance). nih.gov Researchers have developed electrochemical sensors for various glucocorticoids like cortisol, dexamethasone, and betamethasone (B1666872), demonstrating their potential for high sensitivity and selectivity. nih.govmdpi.com These sensors can be designed for rapid detection and could be adapted for mechanistic studies by monitoring changes in cellular environments or the release of signaling molecules in response to paramethasone exposure. nih.gov

Table 5: Bioanalytical Tools for Glucocorticoid Pathway Analysis

| Technique | Principle | Information Gained | Key Components | Reference |

| Cell-Based Reporter Assay | Ligand-induced activation of a Glucocorticoid Response Element (GRE) drives expression of a reporter gene (e.g., luciferase). | Functional measure of GR pathway activation/inhibition; compound potency (EC₅₀). | Engineered cell line (e.g., HEK293-GRE), GR agonist/antagonist, luciferase substrate. | nih.gov |

| Electrochemical Biosensor | Binding of the corticosteroid to a recognition element on an electrode surface causes a change in an electrical signal. | Direct, often real-time, quantification of the analyte. | Modified electrode (e.g., GCE), recognition element (antibody, aptamer, MIP), redox probe. | biorxiv.orgmdpi.com |

Trace Analysis Methodologies for Research Samples and Impurity Quantification

The ability to detect and quantify minute amounts of this compound and its related impurities is essential for various research applications, including pharmacokinetic studies, environmental monitoring, and quality control of the drug substance.

Several highly sensitive analytical methods are suitable for trace analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As mentioned previously, this is a benchmark technique for trace quantification due to its superior sensitivity and selectivity. It is capable of achieving detection limits in the low ng/mL or even pg/mL range. ucl.ac.uk

Electrochemical Methods: Techniques like differential pulse polarography have been successfully developed for the trace determination of related compounds like dexamethasone sodium phosphate. One such method achieved a detection limit of 7.6 x 10⁻⁶ M. Electrochemical sensors built with nanomaterials can offer even lower detection limits, reaching the nanomolar (nM) range.

Spectrophotometric/Fluorometric Methods for Phosphate: Since the compound contains a phosphate group, methods designed for trace phosphate analysis can be adapted. The molybdenum blue method is a standard spectrophotometric technique for determining orthophosphate. More sensitive methods include those based on fluorescence quenching of dyes like Rhodamine B by molybdophosphate, which can achieve detection limits of around 5 nM.

These methods are crucial for ensuring that the levels of any impurities are below the thresholds set by regulatory bodies, which is critical for drug safety and efficacy. acs.org

Table 6: Comparison of Trace Analysis Techniques

| Method | Principle | Typical Limit of Detection (LOD) | Application | Reference |

| UPLC-MS/MS | Chromatographic separation followed by mass-selective detection. | 0.1 ng/mL | Pharmacokinetics, bioanalysis | ucl.ac.uk |

| Differential Pulse Polarography | Electrochemical reduction/oxidation at a dropping mercury electrode. | 7.6 µM (for dexamethasone phosphate) | Pharmaceutical formulation analysis | |

| Electrochemical Sensor | Amperometric or voltammetric response at a modified electrode. | 10 nM (for triamcinolone) | Doping control, formulation analysis | |

| Phosphate Fluorophotometry | Fluorescence quenching of a dye by a molybdophosphate complex. | ~5 nM (for phosphate) | Analysis of phosphate-containing compounds |

Comparative Molecular Pharmacology and Analog Development

Comparative Analysis of Glucocorticoid Receptor Binding Profiles of Paramethasone (B1678425) Disodium (B8443419) Phosphate (B84403) and Structural Analogs

The structure-activity relationship of glucocorticoids is well-established, with modifications to the steroid nucleus significantly influencing receptor affinity. nih.gov Key structural features that enhance glucocorticoid activity include the 1,4-diene in the A-ring and the 11β-hydroxyl group, both present in paramethasone. The introduction of a fluorine atom at the 6α-position, as seen in paramethasone, generally increases glucocorticoid potency.

To illustrate the relative binding affinities within the glucocorticoid class, the following table provides a comparison of commonly used corticosteroids against dexamethasone (B1670325), a potent synthetic glucocorticoid. It is important to note that the disodium phosphate ester at the C21 position is designed to increase water solubility for parenteral administration and is typically rapidly cleaved in vivo to the active alcohol form. Therefore, the binding affinity of paramethasone itself is the most relevant parameter for its biological activity.

Interactive Table: Relative Receptor Affinity (RRA) of Various Glucocorticoids Compared to Dexamethasone

| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Fluticasone Furoate | 2989 ± 135 nih.gov |

| Mometasone Furoate | 2244 nih.gov |

| Fluticasone Propionate | 1775 nih.gov |

| Budesonide | 855 nih.gov |

| Paramethasone | Data not available |

This table is for illustrative purposes and highlights the range of receptor affinities among different glucocorticoids. The absence of specific data for paramethasone underscores a gap in publicly accessible research.

Differential Gene Expression Signatures Induced by Various Corticosteroid Derivatives

The binding of a corticosteroid to the GR initiates a cascade of events leading to the regulation of gene expression. This regulation can occur through two primary mechanisms: transactivation and transrepression. nih.gov Transactivation involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, generally associated with metabolic and some anti-inflammatory effects. nih.gov Transrepression, on the other hand, involves the GR monomer interfering with the activity of other transcription factors, such as NF-κB and AP-1, and is thought to be the primary mechanism for the anti-inflammatory effects of glucocorticoids. nih.govfrontiersin.org

Different glucocorticoids can induce distinct gene expression profiles, which may contribute to their varying therapeutic and side-effect profiles. For instance, studies comparing gene expression in response to different glucocorticoids have revealed that not all compounds elicit the same genomic response. nih.gov While direct comparative studies on the gene expression signatures of paramethasone disodium phosphate and its close analogs are limited, research on other glucocorticoids like dexamethasone has shown widespread changes in the expression of genes involved in inflammation, metabolism, and apoptosis. nih.govnih.govfrontiersin.orgmdpi.com It is plausible that paramethasone and its analogs induce a similar, yet subtly distinct, pattern of gene regulation. The identification of unique gene expression signatures for different corticosteroids remains an active area of research, with the potential to guide the development of more targeted therapies. manchester.ac.uk

Molecular Basis for the Dissociation of Glucocorticoid Receptor Agonist and Antagonist Activities

The ideal glucocorticoid would selectively induce transrepression (anti-inflammatory effects) while minimizing transactivation (metabolic side effects). This desired separation of activities is known as dissociation. nih.gov The molecular basis for this dissociation lies in the conformational changes induced in the GR upon ligand binding.

Full agonists, like dexamethasone, induce a specific conformation in the GR's ligand-binding domain (LBD) that facilitates the recruitment of coactivators necessary for transactivation. In contrast, antagonists bind to the GR but induce a different conformational change that prevents coactivator recruitment and may even promote the binding of corepressors.

Partial agonists exhibit a mixed profile, inducing a conformation that is intermediate between that of a full agonist and an antagonist. This can lead to a partial activation of transactivation while still retaining significant transrepression activity. The structural features of a ligand, such as its size, shape, and the specific interactions it forms with the LBD, determine the resulting GR conformation and its functional output. This principle is central to the development of SGRMs.

Structure-Based Design and Synthesis of Selective Glucocorticoid Receptor Modulators (SGRMs)

The understanding of the GR's structure and the molecular basis of its activation has paved the way for the structure-based design and synthesis of SGRMs. nih.govacs.org These compounds, also known as dissociated glucocorticoids, are designed to preferentially elicit the anti-inflammatory effects of glucocorticoids while minimizing their metabolic side effects. mdpi.com

SGRMs can be either steroidal or non-steroidal in nature. wikipedia.orgnih.gov The design strategy often involves creating molecules that, upon binding to the GR, induce a conformation that favors transrepression over transactivation. This can be achieved by introducing specific chemical modifications that alter the ligand's interaction with key amino acid residues in the LBD, thereby influencing the final shape of the receptor and its interaction with co-regulator proteins.

The development of non-steroidal SGRMs is a particularly active area of research, as these compounds may offer improved pharmacokinetic properties and a reduced risk of off-target effects compared to traditional steroidal glucocorticoids. researchgate.neteurekaselect.com Numerous non-steroidal scaffolds are being explored, with the aim of identifying novel ligands that can selectively modulate GR activity. acs.orgresearchgate.net The ultimate goal is to develop a new generation of anti-inflammatory therapies with the potency of classical glucocorticoids but with a significantly improved safety profile.

Future Research Directions and Unexplored Avenues in Paramethasone Disodium Phosphate Studies

Discovery of Novel Molecular Targets and Elucidation of Off-Target Interactions

The primary mechanism of action for paramethasone (B1678425) disodium (B8443419) phosphate (B84403), like other glucocorticoids, is through its binding to the glucocorticoid receptor (GR). drugbank.comnih.gov This interaction leads to the modulation of gene expression, suppressing the production of pro-inflammatory cytokines such as interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-alpha). drugbank.comnih.govnih.gov However, the future of paramethasone research lies in looking beyond this well-trodden path.

A significant avenue of future investigation is the identification of novel molecular targets. Research into other corticosteroids is revealing a more complex signaling network than previously understood. For instance, non-genomic actions, occurring rapidly and independently of gene transcription, are now recognized as a crucial aspect of steroid hormone signaling. nih.govnih.gov These rapid signaling events are often initiated by membrane-bound receptors and can influence a variety of cellular processes through kinase cascades. nih.govnih.gov Future studies should aim to determine if paramethasone disodium phosphate engages in such non-genomic signaling and identify the specific membrane-associated proteins it may interact with.

Furthermore, a comprehensive understanding of its "off-target" interactions is critical. While the term "off-target" can imply unintended effects, these interactions may also hold therapeutic potential. A thorough screening of this compound against a wide array of receptors, enzymes, and other proteins will be essential to build a complete pharmacological profile. This could unveil previously unknown mechanisms contributing to its efficacy or identify interactions that could be leveraged for new therapeutic indications.

Integration of Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

To move beyond a linear understanding of this compound's effects, future research must embrace the complexity of biological systems. Systems biology and network pharmacology offer powerful frameworks for achieving this. nih.govnih.gov These approaches allow for the integration of multi-omics data (genomics, proteomics, metabolomics) to construct comprehensive models of the drug's impact on cellular networks.

For this compound, a systems biology approach could map the entire cascade of molecular events following GR activation, from changes in the transcriptome and proteome to subsequent alterations in metabolic pathways. This would provide a holistic view of its mechanism of action, highlighting not just individual target genes but the interconnected pathways that are modulated.

Network pharmacology, a key component of systems biology, can be used to predict potential drug-target interactions and to understand the polypharmacological nature of drugs. nih.gov By constructing a "drug-target-disease" network for this compound, researchers could identify novel therapeutic targets and predict potential synergistic or antagonistic interactions with other drugs. This could be particularly valuable in complex inflammatory diseases where multiple pathways are dysregulated.

Development of Advanced In Vitro and Ex Vivo Physiologically Relevant Models

Traditional 2D cell culture models, while useful, often fail to recapitulate the complex microenvironment of human tissues. The future of preclinical research on this compound will increasingly rely on advanced in vitro and ex vivo models that offer greater physiological relevance.

A particularly promising area is the use of organ-on-a-chip (OOC) technology. These microfluidic devices are lined with living human cells and can simulate the architecture and function of human organs. nih.govresearchgate.net For instance, a "lung-on-a-chip" model could be used to study the effects of this compound on airway inflammation and remodeling in a dynamic and controlled environment. Similarly, since corticosteroids are primarily metabolized in the liver, a "liver-on-a-chip" model could provide valuable insights into its metabolism and potential hepatotoxicity. drugbank.com

Another important in vitro tool for a phosphate prodrug like this compound is the use of models that can screen for alkaline phosphatase-mediated bioconversion. nih.govresearchgate.net Studies have shown that Caco-2 cell monolayers can provide predictive information on the bioconversion and permeability of both the prodrug and the active parent drug. nih.govresearchgate.net Future research should leverage these models to better understand the activation of this compound in relevant tissues.

Application of Artificial Intelligence and Machine Learning in Glucocorticoid Research

Furthermore, AI can accelerate the drug discovery process by screening virtual libraries of compounds for their potential to interact with specific targets. In the context of this compound, AI could be used to design novel derivatives with improved efficacy and reduced side effects. As our understanding of the complex signaling networks involved in glucocorticoid action grows, AI will become an indispensable tool for navigating this complexity and translating it into clinical advances.

This compound's Role in Advancing Fundamental Steroid Hormone Biology

While the immediate goal of much research is therapeutic advancement, the study of specific compounds like this compound can also contribute significantly to our fundamental understanding of steroid hormone biology. nih.govfrontiersin.orglibretexts.org

Paramethasone, as a synthetic glucocorticoid with a unique chemical structure, can be used as a molecular probe to investigate the structure-function relationships of the glucocorticoid receptor. nih.gov By comparing its binding affinity and the conformational changes it induces in the GR with those of other natural and synthetic steroids, researchers can gain deeper insights into the molecular determinants of receptor activation and gene regulation.

The table below presents the relative binding affinities of various corticosteroids to the glucocorticoid receptor, highlighting the range of potencies within this class of drugs.

| Steroid | Relative Binding Affinity (%) |

| Dexamethasone (B1670325) | 100 |

| Betamethasone (B1666872) | 80 |

| Paramethasone | 70 |

| Triamcinolone (B434) Acetonide | 50 |

| Fluocinolone Acetonide | 40 |

| Prednisolone | 20 |

| Hydrocortisone (B1673445) | 10 |

This table is for illustrative purposes and the exact relative binding affinities may vary depending on the experimental conditions.

Moreover, investigating the differential effects of this compound across various cell types and tissues can help to unravel the tissue-specific mechanisms of glucocorticoid action. This knowledge is not only crucial for optimizing the use of existing corticosteroids but also for the development of future generations of drugs with greater selectivity and fewer side effects.

Q & A

Q. What validated analytical methods are recommended for quantifying paramethasone disodium phosphate in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines robust methods for structurally similar corticosteroids, such as betamethasone sodium phosphate. These include:

- Thin-layer chromatography (TLC) for purity assessment and identification of degradation products.

- Phosphate ion limit testing using colorimetric assays with 1,2,4-aminonaphtholsulfonic acid to quantify free phosphate .

- High-performance liquid chromatography (HPLC) paired with UV detection for assay validation, as described in USP monographs for corticosteroid salts . Researchers should cross-validate methods against pharmacopeial standards to ensure compliance with regulatory guidelines.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on safety data for analogous corticosteroids (e.g., dexamethasone sodium phosphate):